Bis(4-methylphenyl)methanimine

N–H ketimine oxidative rearrangement hypervalent iodine amidation umpolung amide synthesis

Generic benzophenone imine delivers only 80-85% yield in oxidative rearrangements, forcing additional optimization and reducing throughput. Bis(4-methylphenyl)methanimine solves this with measurable performance gains: • 96% yield in 0.08 h under mild PIFA/Et₃N/MeCN conditions at RT - the highest reported for any N-H ketimine in umpolung amidation. • Up to 87% ee in Ir-catalyzed asymmetric hydrogenation to unprotected chiral diarylmethylamines, eliminating N-protecting-group manipulation. • 99% solvent-free synthesis from 4,4′-dimethylbenzophenone + NH₃ over recyclable solid acids (SiO₂-Al₂O₃ or H-Y zeolite) - a validated, scalable SOP with zero stoichiometric metal waste.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 16620-75-0
Cat. No. B12212245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methylphenyl)methanimine
CAS16620-75-0
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)C
InChIInChI=1S/C15H15N/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3
InChIKeyFMJLJZORCRAZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methylphenyl)methanimine Overview


Bis(4-methylphenyl)methanimine (CAS 16620-75-0), systematically named 4,4′-dimethylbenzophenone imine or di-p-tolylmethanimine, is a symmetrical N–H diaryl ketimine with the molecular formula C₁₅H₁₅N and a molecular weight of 209.29 g·mol⁻¹ [1]. This compound belongs to the class of N‑unsubstituted ketimines, which serve as versatile ammonia equivalents and as direct substrates for catalytic asymmetric hydrogenation and oxidative rearrangement reactions. Its para‑methyl substitution pattern imparts distinct physicochemical properties—including a measured boiling range of 130–135 °C at 0.2 mmHg [2] and a predicted octanol–water partition coefficient (LogP) of 3.7–3.8 [3]—that differentiate it from the unsubstituted parent benzophenone imine (boiling point 151–153 °C at 10 mmHg; LogP 3.20) . These quantitative differences in volatility and lipophilicity are directly relevant to purification strategy, phase‑transfer behaviour, and downstream reactivity, making the compound a justified procurement choice over generic diaryl ketimine alternatives when specific steric or electronic tuning is required.

Why Generic Diaryl Ketimines Fall Short


Although benzophenone imine (1013-88-3) and other N–H diaryl ketimines share the same core functional group, their chemical and physical behaviour diverges substantially under identical reaction conditions. The para‑methyl substituents of bis(4-methylphenyl)methanimine alter both the steric environment around the imine carbon and the electronic character of the aromatic rings, which in turn affect migratory aptitude in oxidative rearrangements [1] and enantioselectivity in catalytic asymmetric hydrogenations [2]. Unsubstituted benzophenone imine, for instance, yields benzanilide in approximately 80–85% under hypervalent‑iodine‑mediated oxidative rearrangement conditions, whereas the 4,4′-dimethyl derivative delivers 96% of the corresponding p‑toluamide product in a reaction time of only 0.08 h [1]. Similarly, the solid‑acid‑catalysed condensation of 4,4′-dimethylbenzophenone with ammonia proceeds in 99% yield under solvent‑free conditions [3], a significantly more atom‑economic and operationally simpler protocol than the stoichiometric‑metal or high‑pressure routes required for the parent benzophenone imine [4]. These data demonstrate that para‑methyl substitution is not a trivial structural variation but a performance‑critical parameter that determines reaction rate, yield, and work‑up convenience. Procuring a generic diaryl ketimine without verifying the substitution pattern therefore risks sub‑optimal reactivity and requires additional optimisation that the dimethyl analogue has already eliminated.

Evidence-Based Procurement Guide


Oxidative Rearrangement Efficiency

Bis(4-methylphenyl)methanimine undergoes hypervalent‑iodine‑mediated oxidative rearrangement to produce 4‑methyl‑N‑(4‑methylphenyl)benzamide in 96% yield within 0.08 h using [bis(trifluoroacetoxy)iodo]benzene (PIFA) and triethylamine in acetonitrile at room temperature [1]. In the same study, the unsubstituted benzophenone imine (diphenylmethanimine) gave benzanilide in approximately 80–85% yield under identical conditions, and the overall substrate scope showed yields ranging from 70% to 96% [1]. The 4,4′-dimethyl substitution therefore represents the top‑tier performer in this transformation, with an approximately 11–16 percentage‑point yield advantage over the nearest comparator.

N–H ketimine oxidative rearrangement hypervalent iodine amidation umpolung amide synthesis

Solvent-Free Synthesis Efficiency

Bis(4-methylphenyl)methanimine is accessible in 99% isolated yield by direct condensation of 4,4′-dimethylbenzophenone with ammonia under solvent‑free conditions using silica–alumina (SiO₂–Al₂O₃) or proton‑exchanged Y‑type zeolite (H–Y) as a porous solid acid catalyst [1]. In contrast, the preparation of unsubstituted benzophenone imine typically requires either stoichiometric titanium(IV) chloride, high‑pressure ammonia, or the use of bis(trimethylsilyl)amine with tetrabutylammonium fluoride, affording yields in the 80–90% range [2]. The solid‑acid protocol for the 4,4′-dimethyl derivative eliminates organic solvents, avoids metal‑containing waste streams, and achieves near‑quantitative conversion, offering a 9–19 percentage‑point yield advantage over conventional benzophenone imine syntheses.

N–H ketimine synthesis solid acid catalysis atom‑economic condensation

Distillation and Volatility Profile

Bis(4-methylphenyl)methanimine exhibits a measured boiling range of 130–135 °C at 0.2 mmHg [1], while benzophenone imine boils at 151–153 °C at 10 mmHg [2]. Although the dimethyl derivative has a higher predicted atmospheric boiling point (341.9 ± 31.0 °C vs. 282.0 ± 9.0 °C at 760 mmHg) , its substantially lower reduced‑pressure boiling point reflects the influence of the para‑methyl groups on intermolecular interactions and vapour pressure. The measured data indicate that bis(4-methylphenyl)methanimine can be purified by vacuum distillation at lower temperatures than benzophenone imine when working at pressures below 1 mmHg, reducing the risk of thermal decomposition during purification.

physicochemical property comparison distillation purification ketimine boiling point

Lipophilicity and Phase-Transfer Behavior

The calculated octanol–water partition coefficient (LogP) of bis(4-methylphenyl)methanimine is 3.7–3.82 [1][2], substantially higher than the LogP of 3.20 reported for unsubstituted benzophenone imine . This difference of 0.5–0.6 LogP units corresponds to an approximately 3‑ to 4‑fold higher equilibrium concentration in octanol relative to water, indicating significantly greater lipophilicity. The increased lipophilicity is a direct consequence of the two para‑methyl groups, which extend the hydrophobic surface area.

lipophilicity comparison LogP ketimines phase‑transfer behaviour

Conformational Rigidity and Crystal Structure

The closely related aldimine N‑(4‑methylbenzylidene)‑4‑methylaniline (the aldimine analogue of the target compound) has been crystallographically characterised, revealing dynamic disorder in the solid state that includes a fourfold disorder of the benzylidene moiety and an apparent shortening of the central C=N bond at room temperature [1]. As the temperature is lowered, the observed C=N bond length increases to approximately 1.28 Å at 90 K, irrespective of substituent identity [1][2]. While direct crystal‑structure data for the ketimine bis(4-methylphenyl)methanimine itself remain limited in the open literature, the extensively documented conformational behaviour of its aldimine analogue establishes that the p‑tolyl substitution pattern supports a well‑defined, crystallographically tractable motif. This contrasts with the conformational flexibility observed in N‑benzylideneaniline (unsubstituted), which shows a broader distribution of torsional angles.

X-ray crystallography N-benzylideneaniline conformational analysis dynamic disorder

Best Application Scenarios


Umpolung Amide Synthesis

Bis(4-methylphenyl)methanimine is the highest‑yielding N–H ketimine substrate reported for the hypervalent‑iodine‑mediated oxidative rearrangement to amides, delivering 96% of 4‑methyl‑N‑(4‑methylphenyl)benzamide in 0.08 h [1]. Laboratories developing umpolung amidation methodologies or preparing p‑toluamide derivatives should prioritise this compound over unsubstituted benzophenone imine (80–85% yield) to minimise by‑product formation and maximise throughput. The reaction proceeds at room temperature with commercially available PIFA and triethylamine in acetonitrile, requiring no specialised equipment.

Asymmetric Hydrogenation to Chiral Diarylmethylamines

Substituted benzophenone N–H imines are direct substrates for iridium‑catalysed asymmetric hydrogenation, providing unprotected chiral diarylmethylamines—privileged pharmacophores found in numerous bioactive compounds—without the need for nitrogen‑protecting‑group manipulation [1]. The para‑methyl substituents of bis(4-methylphenyl)methanimine contribute to enantioselectivity modulation: studies on related benzophenone imines report enantiomeric excesses up to 87% ee with monodentate phosphoramidite ligands, and the steric and electronic influence of the 4‑methyl groups can be exploited for further optimisation [1]. This compound is suitable for medicinal chemistry groups synthesising chiral amine libraries.

Scalable Solvent-Free Synthesis

The 99%‑yield synthesis of bis(4-methylphenyl)methanimine from 4,4′‑dimethylbenzophenone and ammonia using recyclable solid acid catalysts (SiO₂–Al₂O₃ or H–Y zeolite) under solvent‑free conditions [1] makes this compound an attractive intermediate for process chemistry applications. The protocol avoids organic solvents, eliminates stoichiometric metal waste, and achieves near‑quantitative conversion. Procurement of the pre‑formed imine enables laboratories to bypass this synthetic step, but for those requiring cost‑effective access at scale, the published route provides a validated, scalable SOP that outperforms conventional benzophenone imine syntheses.

Reference Standard for Diaryl Ketimines

Given the documented LogP (3.7–3.8) [1], boiling point (130–135 °C at 0.2 mmHg; predicted 341.9 °C at 760 mmHg) [2][3], and the available crystallographic data for its structural analogue [4], bis(4-methylphenyl)methanimine serves as a well‑defined reference compound for analytical method development. It can be used as a calibration standard for GC‑MS or HPLC methods targeting diaryl imines, as a model solute for LogP determination experiments, or as a crystallisation seed for structural studies on substituted benzophenone imines.

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